

Purifying GalNAc-L96 Conjugated Oligonucleotides: Application Notes and Protocols

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Compound of Interest

Compound Name: GalNac-L96 analog

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This document provides detailed application notes and protocols for the purification of N-acetylgalactosamine (GalNAc)-conjugated oligonucleotides, specifically focusing on the GalNAc-L96 ligand. The strategic attachment of GalNAc ligands to oligonucleotides facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR), a critical approach in the development of RNAi therapeutics for liver-related diseases.[1][2][3][4] Achieving high purity of these conjugates is paramount for ensuring safety, efficacy, and batch-to-batch consistency in both research and clinical applications.[5][6]

Introduction to Purification Challenges

The synthesis of GalNAc-conjugated oligonucleotides results in a complex mixture of the desired full-length product alongside various impurities. These include truncated sequences (shortmers), sequences with failed modifications, and unconjugated oligonucleotides.[5] The structural similarity between the target molecule and these impurities necessitates robust and high-resolution purification strategies. The primary methods employed for this purpose are based on liquid chromatography, leveraging the unique physicochemical properties of the GalNAc-conjugated oligonucleotides.

Key Purification Techniques

The purification of GalNAc-L96 conjugated oligonucleotides predominantly relies on a combination of chromatographic techniques, primarily Ion-Exchange (AEX) and Reversed-Phase (RP) chromatography.[7][8] Mixed-mode chromatography and Hydrophobic Interaction Chromatography (HIC) are also emerging as valuable orthogonal methods.[9][10]

Ion-Exchange Chromatography (AEX)

AEX separates molecules based on their net charge.[11][12] The negatively charged phosphate backbone of oligonucleotides interacts with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions.[11] AEX is particularly effective in separating oligonucleotides based on length, as the charge is proportional to the number of phosphate groups.[13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[14][15] The GalNAc moiety and any other hydrophobic modifications increase the retention of the oligonucleotide on a nonpolar stationary phase. An ion-pairing agent, such as triethylamine (TEA), is often added to the mobile phase to neutralize the negative charges on the phosphate backbone, thereby enhancing hydrophobic interactions.[7][16]

Mixed-Mode Chromatography

This technique utilizes a stationary phase with both ion-exchange and reversed-phase properties, offering a dual separation mechanism.[9] This can provide unique selectivity and improved resolution for complex mixtures of GalNAc-conjugated oligonucleotides and their impurities.[9][17]

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity in an aqueous mobile phase with a high salt concentration.[10][18] The high salt concentration enhances hydrophobic interactions between the molecule and the stationary phase. Elution is achieved by decreasing the salt concentration. HIC is a less denaturing chromatography technique compared to RP-HPLC.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical performance characteristics of the primary purification techniques for GalNAc-conjugated oligonucleotides.

Purification Technique	Principle of Separation	Typical Purity Achieved	Typical Yield	Key Advantages	Key Limitations
Ion-Exchange (AEX)	Charge (Phosphate Backbone)	>90% [6]	Variable	Excellent for separating by length (shortmers). [13]	May not effectively separate unconjugated from conjugated species of the same length.
Reversed-Phase (RP-HPLC)	Hydrophobicity	>95% [19]	50-90% [20] [21]	High resolution for separating conjugated from unconjugated oligonucleotides and other hydrophobic impurities. [7]	Can be denaturing; resolution may decrease with increasing oligonucleotide length. [15]
Mixed-Mode	Charge and Hydrophobicity	>95% [9]	~30-60% [9] [17]	Orthogonal selectivity, potentially resolving impurities not separated by AEX or RP-HPLC alone. [9]	Method development can be more complex.
Hydrophobic Interaction (HIC)	Hydrophobicity (in high salt)	Variable	Variable	Non-denaturing conditions; can remove specific	Less commonly used as a primary

product-
related
impurities.
[\[10\]](#)

Experimental Protocols

Protocol 1: Anion-Exchange (AEX) Chromatography for Initial Purification

This protocol is designed for the initial enrichment of full-length oligonucleotides, removing the majority of shorter failure sequences.

Materials:

- Crude GalNAc-L96 conjugated oligonucleotide solution
- Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5
- Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5
- AEX Column (e.g., TSKgel SuperQ-5PW)[\[9\]](#)
- HPLC system

Procedure:

- Equilibrate the AEX column with Mobile Phase A.
- Dissolve the crude oligonucleotide in Mobile Phase A and load it onto the column.
- Wash the column with Mobile Phase A to remove unbound impurities.
- Elute the bound oligonucleotides using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 column volumes).
- Monitor the elution profile at 260 nm.

- Collect fractions corresponding to the main peak, which represents the full-length oligonucleotide.
- Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

Protocol 2: Reversed-Phase (RP-HPLC) Chromatography for High-Purity Polishing

This protocol is suitable for the final polishing step to separate the GalNAc-conjugated oligonucleotide from unconjugated species and other closely related impurities.

Materials:

- AEX-purified GalNAc-L96 conjugated oligonucleotide
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5
- Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile, pH 7.5[22]
- RP-HPLC Column (e.g., C18)[6][22]
- HPLC system

Procedure:

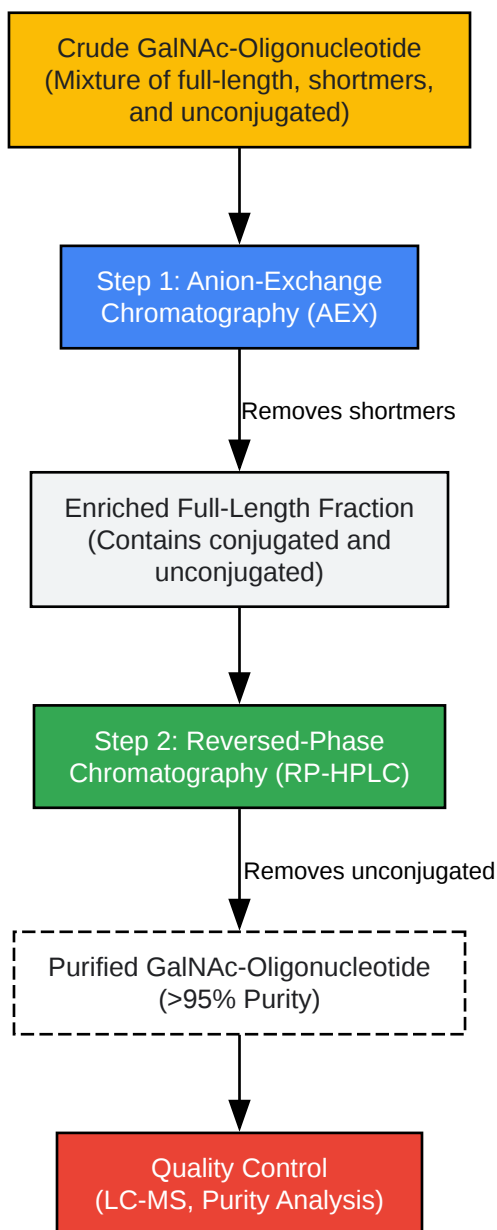
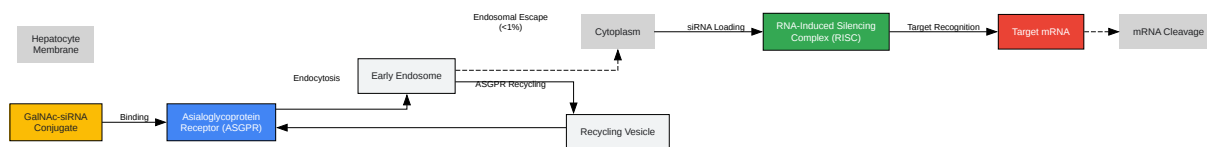
- Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
- Load the AEX-purified sample onto the column.
- Elute the oligonucleotide using a shallow linear gradient of Mobile Phase B (e.g., 10-40% over 40 column volumes). The hydrophobicity of the GalNAc conjugate will cause it to elute later than the unconjugated oligonucleotide.
- Monitor the elution at 260 nm.
- Collect the fractions corresponding to the desired product peak.

- Perform desalting of the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation) to remove the ion-pairing agent.
- Analyze the final product for purity and identity using analytical RP-HPLC, LC-MS, and other relevant techniques.

Visualizations

Cellular Uptake Pathway of GalNAc-siRNA Conjugates

The following diagram illustrates the mechanism by which GalNAc-conjugated siRNAs are taken up by hepatocytes.



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